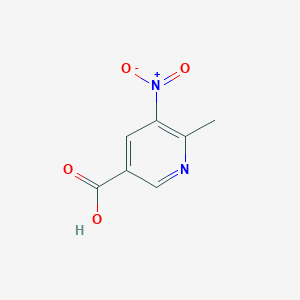

![molecular formula C15H15NOS2 B2971962 4-(2-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one CAS No. 478247-15-3](/img/structure/B2971962.png)

4-(2-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

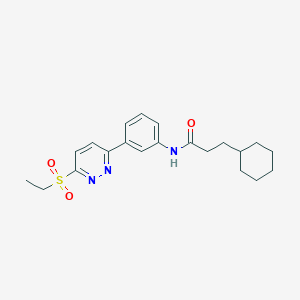

4-(2-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one, also known as L-745,870, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thienothiazepine derivatives and has been found to exhibit a range of pharmacological properties.

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- A study by Neukom, Aquino, and Wolfe (2011) reported a new synthesis of 1,4-benzodiazepines, a class of compounds related to the chemical . The synthesis involved a Pd-catalyzed coupling of N-allyl-2-aminobenzylamine derivatives, suggesting potential methods for synthesizing related compounds (Joshua D. Neukom, Alvin S. Aquino, & J. Wolfe, 2011).

Catalysis and Reaction Mechanisms

- A 2015 study by Jumde et al. described a one-pot ruthenium-catalyzed reaction for preparing tetrahydro-1H-1,4-benzodiazepines. This indicates the potential use of catalysts in synthesizing benzodiazepine derivatives, which could be relevant to the synthesis of 4-(2-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one (V. R. Jumde, E. Cini, A. Porcheddu, & M. Taddei, 2015).

Novel Compound Synthesis

- Levai and colleagues (2007) synthesized new compounds by reacting certain propen-1-ones with 2-aminothiophenol. Their approach provides insights into the synthesis of thiazepine-based compounds, which could be applicable to the chemical (A. Levai, J. Jekő, T. Gondos, A. Simon, & G. Tóth, 2007).

Potential Biological Applications

- The 1998 study by Chimirri et al. focused on synthesizing 2,3-benzodiazepin-4-ones with anticonvulsant properties, acting as AMPA receptor antagonists. This research indicates the potential therapeutic applications of benzodiazepine derivatives in neurological conditions (A. Chimirri, G. De Sarro, A. De Sarro, R. Gitto, S. Quartarone, M. Zappalà, A. Constanti, & V. Libri, 1998).

Chemical Properties and Reactivity

- Bates and Li (2002) explored the reductive cyclization-rearrangement of nitroarenyl ketones, a process that could inform the synthesis or modification of thiazepine-based compounds like the one (D. K. Bates & Kexue Li, 2002).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with diverse neurological receptors .

Mode of Action

It’s suggested that similar compounds may interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Pharmacokinetics

Similar compounds have been shown to be well-absorbed and extensively metabolized, with the main metabolites lacking significant pharmacological activity .

Result of Action

Similar compounds have been shown to have promising neuroprotective and anti-inflammatory properties .

Action Environment

Similar compounds have been shown to be stable under various conditions .

Propiedades

IUPAC Name |

4-[(2-methylphenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NOS2/c1-11-4-2-3-5-12(11)10-16-7-9-19-15-13(14(16)17)6-8-18-15/h2-6,8H,7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVLMVWXXSUQOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCSC3=C(C2=O)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2971879.png)

![N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-4-methoxybenzamide](/img/structure/B2971880.png)

![8,8-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2971882.png)

![1-(3,4-Dichlorobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2971884.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2971897.png)